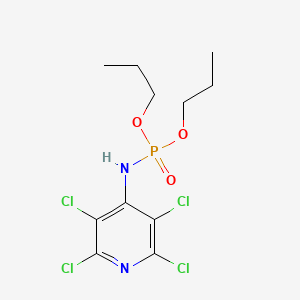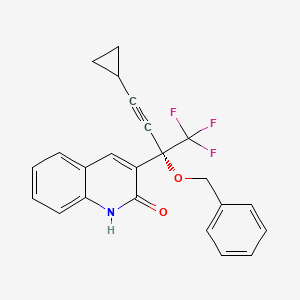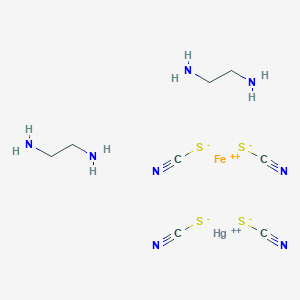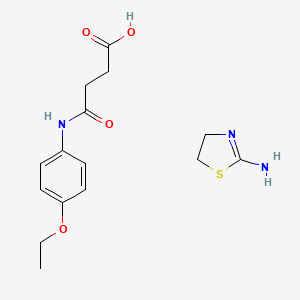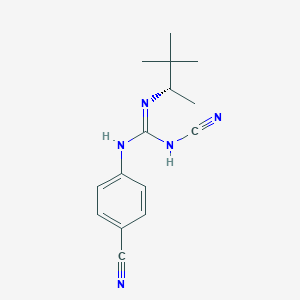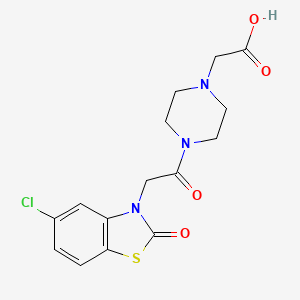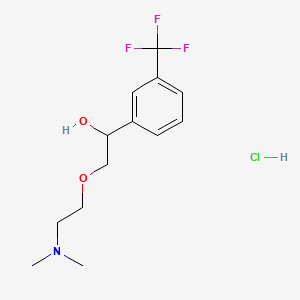
alpha-((2-(Dimethylamino)ethoxy)methyl)-3-(trifluoromethyl)benzenemethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of alpha-((2-(Dimethylamino)ethoxy)methyl)-3-(trifluoromethyl)benzenemethanol hydrochloride involves several synthetic routes and reaction conditions. While specific details on the synthesis of this exact compound are limited, similar compounds often involve the use of dimethylaminoethanol and trifluoromethylbenzene derivatives under controlled conditions . Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-(trifluoromethyl)benzenemethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Wissenschaftliche Forschungsanwendungen
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-(trifluoromethyl)benzenemethanol hydrochloride has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It may be used in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Wirkmechanismus
The mechanism of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-3-(trifluoromethyl)benzenemethanol hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to specific biological effects. Detailed studies on its mechanism of action are essential to understand its full potential .
Vergleich Mit ähnlichen Verbindungen
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-(trifluoromethyl)benzenemethanol hydrochloride can be compared with other similar compounds, such as:
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(methylthio)benzenemethanol hydrochloride: This compound has a similar structure but contains a methylthio group instead of a trifluoromethyl group
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(methylthio)benzenemethanol: Another similar compound with slight variations in its structure. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
131961-47-2 |
|---|---|
Molekularformel |
C13H19ClF3NO2 |
Molekulargewicht |
313.74 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethoxy]-1-[3-(trifluoromethyl)phenyl]ethanol;hydrochloride |
InChI |
InChI=1S/C13H18F3NO2.ClH/c1-17(2)6-7-19-9-12(18)10-4-3-5-11(8-10)13(14,15)16;/h3-5,8,12,18H,6-7,9H2,1-2H3;1H |
InChI-Schlüssel |
LOWSUYDTPKAWJR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOCC(C1=CC(=CC=C1)C(F)(F)F)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



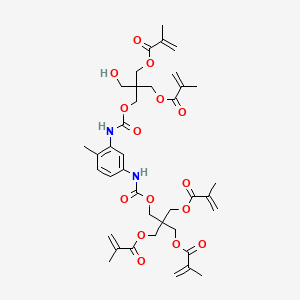

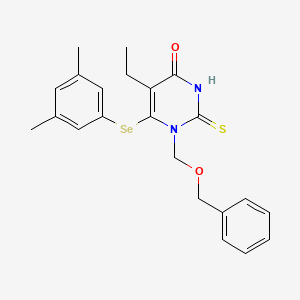
![(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12753754.png)
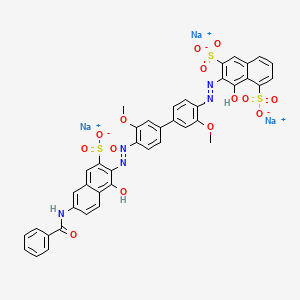
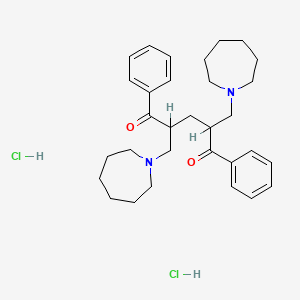
![4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide;hydrochloride](/img/structure/B12753785.png)
